molecular formula C21H20ClNO4 B105437 Indomethacin ethyl ester CAS No. 16401-99-3

Indomethacin ethyl ester

Número de catálogo: B105437
Número CAS: 16401-99-3
Peso molecular: 385.8 g/mol
Clave InChI: COIRSVPTDJIIKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indomethacin ethyl ester is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is synthesized by esterifying indomethacin with ethanol. This compound retains the anti-inflammatory properties of its parent compound but is designed to reduce gastrointestinal side effects commonly associated with indomethacin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin ethyl ester involves the esterification of indomethacin with ethanol. The reaction is typically carried out in an anhydrous environment using dichloromethane as a solvent. The process requires the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Indomethacin ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacokinetics and Conversion

Indomethacin ethyl ester has been studied for its pharmacokinetic behavior and conversion to the active form, indomethacin. A study evaluating this compound-loaded nanoencapsules (IndOEt-NC) in rats found that after intravenous and oral administration, only indomethacin was detected in plasma. The area under the curve (AUC) ratio indicated that IndOEt rapidly converts to indomethacin in vivo, confirming its role as a pro-drug with antiedematogenic activity attributed to indomethacin itself .

Anti-Inflammatory and Analgesic Properties

IndOEt retains the anti-inflammatory properties of indomethacin while exhibiting a lower incidence of gastrointestinal side effects. Research has shown that formulations containing IndOEt demonstrate improved safety profiles compared to traditional indomethacin. For instance, one study reported that the acute gastric lesioning properties of IndOEt were significantly reduced, leading to a 20-fold improvement in the ratio of antiedema activity to ulcerogenicity . This characteristic makes IndOEt a promising candidate for treating conditions such as arthritis and dysmenorrhea.

Topical Formulations

The lipid solubility of indomethacin can be enhanced through esterification, leading to improved transdermal absorption. A study synthesized various alkyl derivatives of indomethacin, including IndOEt, and formulated them into ointments. The results indicated that these formulations achieved better skin permeability compared to unmodified indomethacin, suggesting that topical application could reduce systemic side effects while maintaining therapeutic efficacy .

Cancer Therapeutics

IndOEt has also been investigated for its potential in cancer therapy. Research involving glioma cell lines demonstrated that nanocapsules containing both indomethacin and IndOEt exhibited synergistic effects in reducing cell viability. The selective cytotoxicity observed in glioma cells without affecting normal neural tissue highlights the potential of IndOEt in targeted cancer treatments . Further studies are needed to confirm these findings in vivo.

Summary of Applications

Application AreaFindings
Pharmacokinetics Rapid conversion to active indomethacin; effective as a pro-drug .
Anti-Inflammatory Lower gastrointestinal toxicity; improved safety profile compared to traditional formulations .
Topical Formulations Enhanced lipid solubility and skin permeability; potential for reduced systemic side effects .
Cancer Therapeutics Synergistic effects on glioma cells; selective cytotoxicity without harming normal cells .

Case Studies and Research Insights

  • Gastrointestinal Safety : A study highlighted that co-administration of omega-3 polyunsaturated fatty acids with NSAIDs like indomethacin could improve gastrointestinal safety profiles, potentially applicable to formulations including IndOEt .
  • Nanoparticle Delivery Systems : Research into biodegradable nanoparticulate systems has shown promise for delivering IndOEt effectively while minimizing systemic exposure and maximizing local therapeutic effects on tumors .
  • Enhanced Formulations : A comparative analysis of various formulations demonstrated that those incorporating IndOEt significantly outperformed traditional preparations regarding absorption and efficacy in treating inflammatory conditions .

Mecanismo De Acción

Indomethacin ethyl ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The esterification of indomethacin to form this compound is intended to reduce gastrointestinal side effects by altering the compound’s absorption and metabolism .

Comparación Con Compuestos Similares

Uniqueness: Indomethacin ethyl ester is unique in its design to retain the therapeutic benefits of indomethacin while minimizing gastrointestinal side effects. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Indomethacin ethyl ester (IEE) is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory, analgesic, and antipyretic properties. This article delves into the biological activity of IEE, focusing on its pharmacological effects, mechanisms of action, and comparative efficacy with other derivatives of indomethacin.

Overview of this compound

Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. The ethyl ester form aims to enhance the drug's lipid solubility and bioavailability, potentially reducing gastrointestinal side effects associated with traditional indomethacin administration.

Pharmacological Properties

IEE exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : IEE has been shown to significantly inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In studies, IEE demonstrated a more potent effect compared to its parent compound, indomethacin, with an IC50 value indicating effective inhibition at lower concentrations .
  • Cytotoxicity : Research indicates that IEE has cytotoxic effects on certain cancer cell lines, exhibiting stronger activity than indomethacin itself. In promyelocytic leukemia HL-60 cells, IEE induced apoptosis characterized by DNA fragmentation and enhanced degradation of pro-caspase 3 .
  • Gastrointestinal Safety : One of the critical advantages of IEE over traditional indomethacin is its reduced ulcerogenic potential. Studies show that while indomethacin can cause significant gastric lesions, IEE's formulation results in a much lower incidence of gastrointestinal damage, making it safer for long-term use .

The biological activity of IEE is primarily attributed to its ability to inhibit COX-1 and COX-2 enzymes effectively. By preventing the conversion of arachidonic acid to prostaglandins, IEE reduces inflammation and pain. Additionally, it may also exert effects through pathways involving protein kinase R (PKR), which plays a role in cellular stress responses and apoptosis .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles between indomethacin and its ethyl ester derivative:

Property Indomethacin This compound
COX Inhibition StrongStronger
Anti-inflammatory Activity HighHigher
Cytotoxicity ModerateHigh
Gastrointestinal Toxicity HighLow
Bioavailability HighVery High

Case Studies

  • In Vivo Studies : A study involving rats demonstrated that IEE significantly reduced carrageenan-induced paw edema at doses lower than those required for indomethacin while causing minimal gastric lesions .
  • Nanocapsule Formulation : Recent research explored the encapsulation of IEE in lipid-core nanocapsules to enhance its stability and controlled release in the gastrointestinal tract. This formulation showed promising results in mitigating hydrolysis and improving bioavailability while maintaining therapeutic efficacy .

Propiedades

IUPAC Name

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRSVPTDJIIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167697
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16401-99-3
Record name Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16401-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indomethacin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOMETHACIN ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indomethacin ethyl ester
Reactant of Route 2
Reactant of Route 2
Indomethacin ethyl ester
Reactant of Route 3
Reactant of Route 3
Indomethacin ethyl ester
Reactant of Route 4
Reactant of Route 4
Indomethacin ethyl ester
Reactant of Route 5
Reactant of Route 5
Indomethacin ethyl ester
Reactant of Route 6
Reactant of Route 6
Indomethacin ethyl ester
Customer
Q & A

Q1: How does indomethacin ethyl ester exert its effects in the body?

A1: this compound itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.

Q2: What is the structural difference between indomethacin and this compound?

A2: this compound is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].

Q3: How does the formulation of this compound affect its delivery and efficacy?

A3: Research indicates that encapsulating this compound in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.